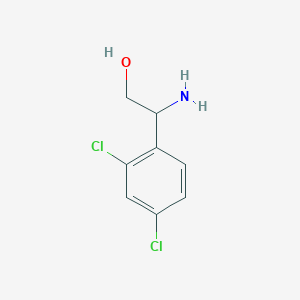
2-Amino-2-(2,4-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H9Cl2NO. It is characterized by the presence of an amino group (-NH2) and a dichlorophenyl group attached to an ethanol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2,4-dichlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another approach is the hydrogenation of 2-(2,4-dichlorophenyl)ethanone oxime using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reductive amination processes, ensuring high yield and purity. The choice of reducing agents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce derivatives with different functional groups.
Substitution: Substitution reactions at the amino group can yield various amides, sulfonamides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: 2-(2,4-Dichlorophenyl)ethanol, 2-(2,4-Dichlorophenyl)ethanoic acid.
Reduction Products: 2-(2,4-Dichlorophenyl)ethanamine.
Substitution Products: N-alkylated, N-acylated, and N-sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,4-dichlorophenyl)ethanol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2,4-dichlorophenyl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparación Con Compuestos Similares
2-Amino-2-(2,6-dichlorophenyl)ethanol
2-Amino-2-(3,4-dichlorophenyl)ethanol
2-Amino-2-(2,4-dichlorophenyl)ethanone
Uniqueness: 2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This arrangement provides distinct chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMOCFARWTYBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)
![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)
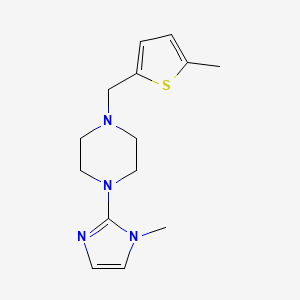
![methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2795336.png)
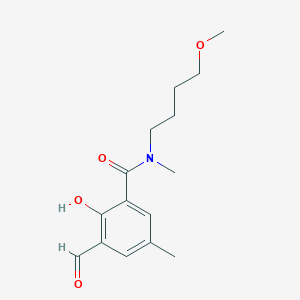
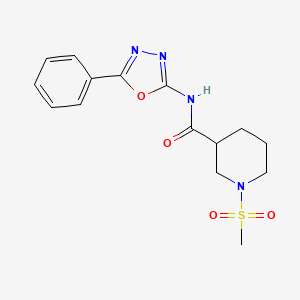
![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)
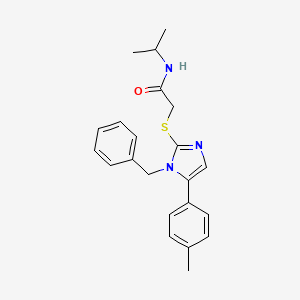
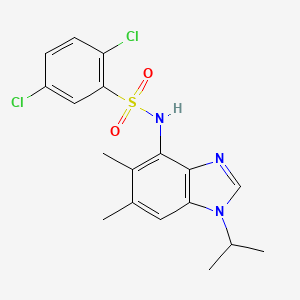

![N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2795350.png)

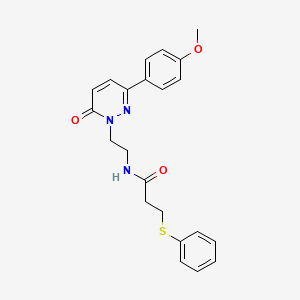
![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
